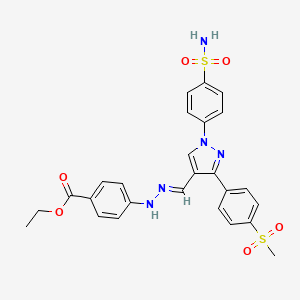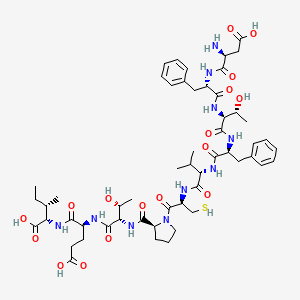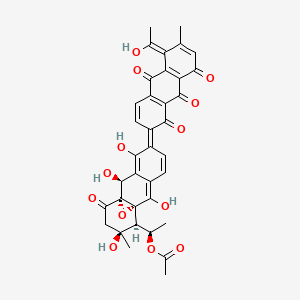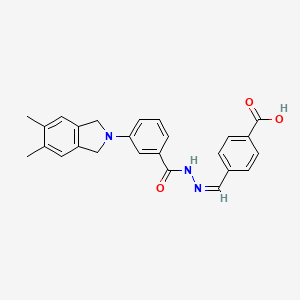
Antitumor agent-129
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-129 is a thiazolidin-4-one sulfone derivative known for its potent inhibitory effects on osteosarcoma cells. This compound has shown significant promise in preclinical studies due to its ability to selectively target and inhibit the proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-129 involves a multi-step process. One of the reported methods includes the reaction of thiazolidin-4-one with sulfonyl chloride under basic conditions to yield the sulfone derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified using column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of recyclable solvents and catalysts can also make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Antitumor agent-129 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidin-4-one derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学的研究の応用
Antitumor agent-129 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly for osteosarcoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
The mechanism of action of Antitumor agent-129 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and reduces the viability of cancer cells .
類似化合物との比較
Similar Compounds
- **
特性
分子式 |
C20H24N4O6S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
N-(4-methoxybutyl)-6-[3-(3-methoxypyridin-2-yl)-1,1,4-trioxo-1,3-thiazolidin-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H24N4O6S/c1-29-12-4-3-10-22-19(26)14-7-5-8-15(23-14)20-24(17(25)13-31(20,27)28)18-16(30-2)9-6-11-21-18/h5-9,11,20H,3-4,10,12-13H2,1-2H3,(H,22,26) |
InChIキー |
QLEVZKHTLFQHEO-UHFFFAOYSA-N |
正規SMILES |
COCCCCNC(=O)C1=CC=CC(=N1)C2N(C(=O)CS2(=O)=O)C3=C(C=CC=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)











